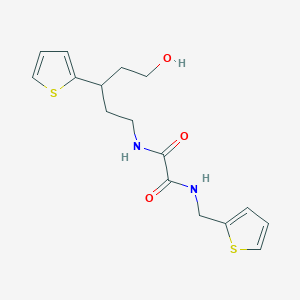

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as THP-oxalate, is a novel chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. THP-oxalate is a synthetic cannabinoid that has been developed as a research tool to investigate the endocannabinoid system and its role in various physiological processes.

科学的研究の応用

Catalysis in Organic Synthesis

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, facilitating reactions with less reactive (hetero)aryl chlorides. This advancement allows for the arylation of lactams and oxazolidinones, achieving good to excellent yields across a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides. The catalytic system also supports intramolecular cross-coupling products, demonstrating its versatility and efficiency in organic synthesis (Subhadip De, Junli Yin, D. Ma, 2017).

Synthetic Methodology Development

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, showcasing the versatility of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide in facilitating complex organic transformations. This methodology, involving a one-pot process from 3-(2-nitroaryl)oxirane-2-carboxamides, provides a new route to both anthranilic acid derivatives and oxalamides, highlighting its potential in synthetic organic chemistry (V. Mamedov, V. L. Mamedova, et al., 2016).

Fluorescence Chemosensors

In the development of chemosensors, derivatives such as N'-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine have been synthesized, leveraging the structural framework of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide. These compounds exhibit selective and sensitive fluorescence "turn-on" responses to Ga3+, demonstrating their utility in the detection and quantification of metal ions in various environments, showcasing the compound's adaptability in sensor technology (Yuanying Liu, Haitao Wang, et al., 2022).

Anticancer and Antitumor Activities

The structure of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide provides a scaffold for synthesizing compounds with significant biological activities. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, derived from this compound, have demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This exemplifies the compound's potential as a precursor in the development of new anticancer agents, highlighting its importance in medicinal chemistry (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).

Drug Detoxification Studies

Research on the detoxification pathways of drugs in biological systems can also benefit from the study of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives. For example, studies on chlorambucil, a related compound, in human gastric juice and saliva have shed light on its metabolic breakdown and the formation of stable metabolites. Such investigations contribute to a better understanding of drug metabolism and the design of drugs with improved safety profiles (J. Hovinen, R. Silvennoinen, J. Vilpo, 1998).

特性

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c19-8-6-12(14-4-2-10-23-14)5-7-17-15(20)16(21)18-11-13-3-1-9-22-13/h1-4,9-10,12,19H,5-8,11H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTQELXIQGCXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2719274.png)

![1-sec-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2719276.png)

![Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2719277.png)

![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)

![Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate](/img/structure/B2719281.png)

![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)

![2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2719289.png)

![12-Chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2719290.png)

![(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2719291.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2719293.png)

![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)